B1575005 Cancer/testis antigen 1 (87-100)

Cancer/testis antigen 1 (87-100)

Cat. No. B1575005
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cancer/testis antigen 1;  NY-ESO-1

Scientific Research Applications

Immunogenicity and Vaccine Development

Cancer/testis (CT) antigens like Cancer/testis antigen 1 are primarily expressed in male germ cells within the testis and are aberrantly expressed in various types of cancers. This unique expression pattern makes them prime targets for cancer vaccine development due to their immunogenic nature. Clinical trials with antigens like MAGE-A and NY-ESO-1 are underway, leveraging the immune responses these antigens elicit in cancer patients (Scanlan et al., 2002).

Role in Cancer Immunotherapy

CT antigens are being explored as potential targets for immunotherapy in various human cancers. Their ability to induce spontaneous humoral and cell-mediated immune responses in cancer patients highlights their potential as cancer vaccine targets. This is especially pertinent in cancers that express these antigens more frequently in high-grade, late-stage cases (Caballero & Chen, 2009).

Biomarker Potential and Early Detection

Due to their specific expression in testis and various cancers, CT antigens like Cancer/testis antigen 1 could serve as biomarkers for early cancer detection. Their restricted expression in cancers and not in normal adult tissues enhances their potential as biomarkers (Ghafouri-Fard & Modarressi, 2009).

Understanding Cancer Biology

Investigating CT antigens can provide insights into oncogenesis. The aberrant expression of these antigens in tumors could be indicative of a neoplastic phenotype, contributing to characteristics such as immortality, invasiveness, and metastatic capacity. This understanding can aid in developing targeted cancer therapies (Simpson et al., 2005).

Diagnostic and Therapeutic Development

Recent discoveries of novel CT antigens have expanded the potential targets for cancer diagnosis and therapy. For instance, SPAG9, a new member of the cancer testis antigen family, has shown promise in the development of diagnostic and therapeutic methods, particularly in epithelial ovarian cancer (Garg et al., 2007).

properties

sequence

LLEFYLAMPFATPM

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

Cancer/testis antigen 1 (87-100); NY-ESO-1 (87-100)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.